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Compound of Interest

Compound Name:
Methyl 3-(3-

bromophenoxy)propanoate

CAS No.: 18333-19-2

Cat. No.: B3111563

Get Quote

Executive Summary
Methyl 3-(3-bromophenoxy)propanoate is a specialized organobromine intermediate widely

utilized in medicinal chemistry and agrochemical synthesis. Distinguished by its ether linkage

(phenoxy group) rather than a direct carbon-carbon bond, this compound serves as a critical

"linker scaffold" in the development of PPAR agonists and is the direct biosynthetic precursor to

6-bromo-4-chromanone, a bicyclic core found in various anticancer and antidepressant

pharmacophores.

This guide provides a comprehensive technical analysis of the compound, detailing its

physicochemical properties, validated synthesis protocols via Oxa-Michael addition, and its

strategic application in heterocyclic ring formation.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7]
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The precise identification of this compound is critical, as it is frequently confused with its

structural isomer, Methyl 3-(3-bromophenyl)propanoate (a C-C linked analog).

Table 1: Core Technical Specifications
Property Specification

IUPAC Name Methyl 3-(3-bromophenoxy)propanoate

Common Synonyms
3-(3-Bromophenoxy)propionic acid methyl ester;

Methyl 3-(m-bromophenoxy)propionate

CAS Number 1367714-36-0 (Ester); 18386-03-3 (Parent Acid)

Molecular Formula C₁₀H₁₁BrO₃

Molecular Weight 259.10 g/mol

SMILES COC(=O)CCOC1=CC=CC(Br)=C1

Physical State
Viscous liquid or low-melting solid (dependent

on purity)

Solubility
Soluble in DCM, Ethyl Acetate, Methanol;

Insoluble in Water

Structural Analysis
The molecule consists of three distinct functional domains:

3-Bromophenyl Ring: Provides a handle for further cross-coupling reactions (e.g., Suzuki-

Miyaura).

Propanoate Linker: A 3-carbon chain containing an ether oxygen and an ester terminus.

Methyl Ester: A masking group for the carboxylic acid, modulating lipophilicity (LogP ~2.7)

and allowing for easy hydrolysis.

Synthesis & Production Protocols
The most robust industrial route for synthesizing Methyl 3-(3-bromophenoxy)propanoate is

the Oxa-Michael Addition. This method is preferred over Williamson ether synthesis due to
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higher atom economy and the avoidance of strong bases that might dehalogenate the aromatic

ring.

Protocol A: Oxa-Michael Addition (Green Chemistry
Route)
Reaction Type: Nucleophilic Conjugate Addition Yield: 85-92% Purity: >98% (after workup)

Reagents:
Substrate: 3-Bromophenol (1.0 eq)

Michael Acceptor: Methyl Acrylate (1.2 eq)

Catalyst: Triton B (Benzyltrimethylammonium hydroxide) (0.05 eq) or K₂CO₃ (anhydrous)

Solvent: Acetonitrile (MeCN) or neat (solvent-free)

Step-by-Step Workflow:
Preparation: Charge a round-bottom flask with 3-Bromophenol (17.3 g, 100 mmol) and

Acetonitrile (100 mL).

Activation: Add anhydrous K₂CO₃ (13.8 g, 100 mmol) and stir at room temperature for 15

minutes to generate the phenoxide intermediate.

Addition: Dropwise add Methyl Acrylate (10.8 mL, 120 mmol) over 20 minutes. Caution:

Exothermic reaction.

Reflux: Heat the mixture to reflux (80°C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1)

until the phenol spot disappears.

Workup:

Cool to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure.
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Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N NaOH (2x50 mL) to

remove unreacted phenol.

Wash with Brine, dry over Na₂SO₄, and concentrate.

Purification: The crude oil is typically pure enough for downstream use. If necessary, purify

via vacuum distillation or silica gel chromatography.

Diagram 1: Synthetic Pathway & Cyclization Logic

3-Bromophenol
(Nucleophile)

Phenoxide
Intermediate

K2CO3, MeCN

Methyl Acrylate
(Electrophile)

Methyl 3-(3-bromophenoxy)propanoate
(Target Ester)

+ Methyl Acrylate
(Michael Addition)

3-(3-Bromophenoxy)propanoic acid
(Hydrolyzed)

LiOH/THF
(Hydrolysis) 6-Bromo-4-chromanone

(Cyclized Scaffold)

PPA or SOCl2/AlCl3
(Friedel-Crafts Cyclization)

Click to download full resolution via product page

Caption: Logical flow from raw materials to the target ester and its subsequent conversion into

the bioactive chromanone scaffold.

Applications in Drug Discovery[1][2][7][9]
A. Precursor to 6-Bromo-4-Chromanone
The primary utility of Methyl 3-(3-bromophenoxy)propanoate is as the linear precursor to 6-

bromo-4-chromanone (CAS 49660-57-3).

Mechanism: Intramolecular Friedel-Crafts acylation.

Significance: The chromanone ring is a "privileged structure" in medicinal chemistry. The

bromine at the 6-position (derived from the 3-bromo of the starting phenol) is perfectly

positioned for late-stage diversification via palladium-catalyzed cross-coupling to create

libraries of:

Antidepressants (Serotonin modulators).

Flavonoid analogs (Antioxidants).
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B. PPAR Agonist Pharmacophores
The phenoxy-alkyl-carboxylate motif is a hallmark of Peroxisome Proliferator-Activated

Receptor (PPAR) agonists (e.g., Fibrates).

The 3-carbon chain (propanoate) provides a specific distance between the aromatic lipophilic

tail and the acidic headgroup, which is critical for binding to the PPAR ligand-binding domain

(LBD).

Researchers use this methyl ester to optimize cell permeability before hydrolyzing it to the

active acid form in vivo or in vitro.

Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be

confirmed.

Nuclear Magnetic Resonance (¹H-NMR)
Solvent: CDCl₃, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment

7.05 - 7.20 Multiplet 1H Ar-H (C5)

7.00 - 7.10 Multiplet 2H Ar-H (C2, C4)

6.80 - 6.90 Multiplet 1H Ar-H (C6)

4.25 Triplet (J=6.5 Hz) 2H -O-CH₂-CH₂-

3.72 Singlet 3H -OCH₃ (Ester)

2.80 Triplet (J=6.5 Hz) 2H -CH₂-CH₂-CO-

Mass Spectrometry (GC-MS)
Molecular Ion (M⁺): Peaks at m/z 258 and 260 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
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Base Peak: Often m/z 185/187 (Loss of -CH₂COOMe fragment, leaving the bromophenoxy

cation).

Safety & Handling
Hazard Classification: Irritant (Xi).

GHS Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can

hydrolyze if exposed to moisture over long periods.

Spill Protocol: Absorb with sand or vermiculite. Do not flush into surface water; the

compound is toxic to aquatic life due to the halogenated aromatic ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3111563?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

